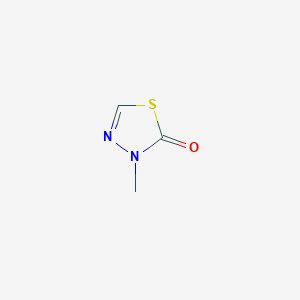
3-Methyl-1,3,4-thiadiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with acetic anhydride, which leads to the formation of the thiadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1,3,4-thiadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,3,4-thiadiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Methazolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Acetazolamide: Another carbonic anhydrase inhibitor with similar applications.
Uniqueness: 3-Methyl-1,3,4-thiadiazol-2(3H)-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
88043-40-7 |
|---|---|
Molekularformel |
C3H4N2OS |
Molekulargewicht |
116.14 g/mol |
IUPAC-Name |
3-methyl-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C3H4N2OS/c1-5-3(6)7-2-4-5/h2H,1H3 |
InChI-Schlüssel |
GDHNJEIBWDUUQG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)SC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
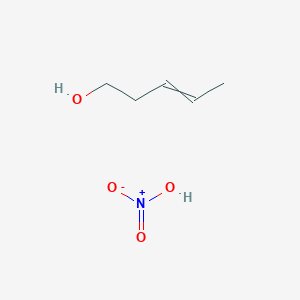
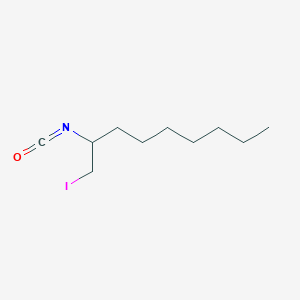
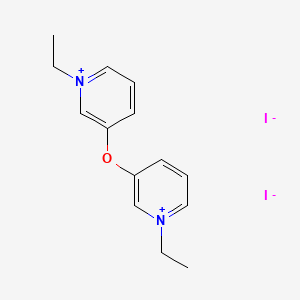
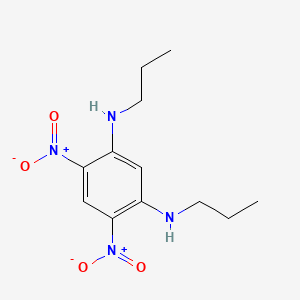

![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
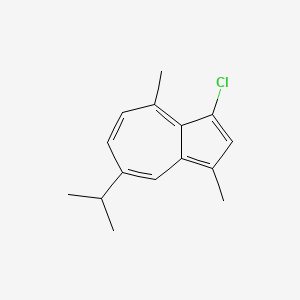

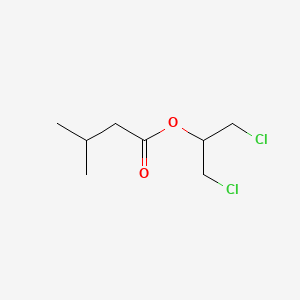
![Methyl [5-(9-bromononyl)thiophen-2-yl]acetate](/img/structure/B14384498.png)
![2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid](/img/structure/B14384506.png)
